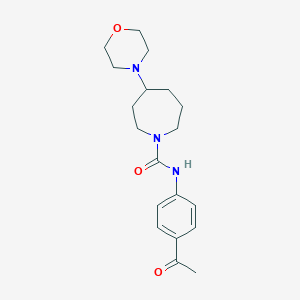
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide, also known as AAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AAZ is a heterocyclic compound that contains a morpholine ring and an azepane ring, which are linked by a carboxamide group.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the central nervous system. N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been shown to enhance the binding of GABA to its receptors, which results in increased inhibitory activity and decreased neuronal excitability.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant effects. N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has also been shown to have neuroprotective effects, particularly in the context of ischemic stroke. Additionally, N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is its relatively simple synthesis method, which makes it a cost-effective compound to produce. Additionally, N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been shown to have a wide range of potential applications, which makes it a versatile compound for research purposes. However, one limitation of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide. One area of interest is the development of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide-based drugs for the treatment of various diseases, particularly those that involve neuronal dysfunction. Another area of interest is the development of new materials that incorporate N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide, such as polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide and its potential effects on other neurotransmitter systems.
Métodos De Síntesis
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-acetylphenyl isocyanate with morpholine to form N-(4-acetylphenyl)morpholine-4-carboxamide. This intermediate is then reacted with 1,6-diaminohexane to form N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide. The yield of the final product is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. In pharmacology, N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been studied for its effects on the central nervous system, particularly its ability to modulate GABA receptors. In materials science, N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been explored for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15(23)16-4-6-17(7-5-16)20-19(24)22-9-2-3-18(8-10-22)21-11-13-25-14-12-21/h4-7,18H,2-3,8-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMKXYHCXFZZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC(CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)
![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)
![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)
![ethyl 5-[[methyl-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amino]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B7430052.png)
![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)

![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)